molecular formula C18H13BrN2O3S B188497 N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide CAS No. 5873-29-0

N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide

Cat. No. B188497
CAS RN: 5873-29-0
M. Wt: 417.3 g/mol
InChI Key: QBBYWHWSPMTEME-RVDMUPIBSA-N
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Description

N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide, also known as BTEC, is a novel synthetic compound that has been gaining interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BTEC is a thiophene-based compound that has been synthesized using a specific method, which will be discussed in detail in This paper aims to provide an overview of BTEC, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of different cellular pathways, including the inhibition of protein kinases and the regulation of gene expression. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to inhibit the activity of different protein kinases, including AKT and ERK, which are involved in various cellular processes, including cell growth, proliferation, and survival. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has also been shown to regulate the expression of different genes, including those involved in inflammation and apoptosis.

Biochemical And Physiological Effects

N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to have different biochemical and physiological effects, depending on the research application. In medicinal chemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In pharmacology, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to inhibit the activity of different protein kinases, which are involved in various cellular processes, including cell growth, proliferation, and survival. In biochemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been used to study the structure and function of different proteins and enzymes.

Advantages And Limitations For Lab Experiments

N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its high purity and yield, which make it a suitable compound for various research applications. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide is also stable under different conditions, making it easy to handle and store. However, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has some limitations, including its relatively high cost and limited availability, which may limit its use in some research applications.

Future Directions

There are several future directions for the research on N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide, including the development of new synthetic methods to improve its yield and purity, the identification of its molecular targets and mechanism of action, and the exploration of its potential applications in different fields, including medicinal chemistry, pharmacology, and biochemistry. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide may also be used as a lead compound for the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide involves a multi-step process that includes the reaction of 3-bromobenzamide with furfural to obtain the intermediate product, which is then reacted with thiophene-2-carboxylic acid to yield the final product. The synthesis of N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been optimized to obtain high yields and purity, making it a suitable compound for various research applications.

Scientific Research Applications

N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been studied for its effects on different cellular pathways, including the inhibition of protein kinases and the regulation of gene expression. In biochemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been used to study the structure and function of different proteins and enzymes.

properties

CAS RN

5873-29-0

Product Name

N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide

Molecular Formula

C18H13BrN2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

N-[3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H13BrN2O3S/c19-12-4-1-5-13(10-12)20-17(22)15(11-14-6-2-8-24-14)21-18(23)16-7-3-9-25-16/h1-11H,(H,20,22)(H,21,23)

InChI Key

QBBYWHWSPMTEME-RVDMUPIBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3

SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3

Other CAS RN

5873-29-0

Origin of Product

United States

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